molecular formula C10H11N3O B15060992 1H-Indole-3-acetamide, A-amino-

1H-Indole-3-acetamide, A-amino-

Cat. No.: B15060992
M. Wt: 189.21 g/mol
InChI Key: SARKBTTYSYZPHZ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Biological Systems and Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of numerous natural and synthetic molecules with substantial biological activity. nih.gov This structural motif is found in a wide array of compounds that are integral to life's most basic biochemical processes. nih.gov The versatility of the indole scaffold has made it a "privileged" structure in medicinal chemistry, as it can be modified to create libraries of compounds that can be screened against various biological targets. researchgate.netmdpi.com

Indole derivatives exhibit a remarkable range of biological activities, including:

Anticancer Properties: Many indole derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov For instance, indole-3-carbinol, found in cruciferous vegetables, and its dimer, 3,3′-diindolylmethane, have been shown to inhibit cancer cell proliferation and induce apoptosis. nih.gov

Anti-inflammatory Effects: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and is widely used to alleviate pain, fever, and inflammation. nih.gov

Antimicrobial Activity: Researchers have identified indole-based compounds with broad-spectrum antibacterial, antifungal, and antiparasitic effects. researchgate.net

Neurotransmitter and Hormonal Functions: The indole structure is present in essential biomolecules like serotonin, a neurotransmitter that regulates mood, appetite, and sleep, and melatonin, a hormone involved in regulating the sleep-wake cycle. nih.gov Tryptophan, an essential amino acid, is the biosynthetic precursor for a vast number of tryptamine (B22526) and indole-containing secondary metabolites. nih.gov

Plant Growth Regulation: Indole-3-acetic acid (IAA), a primary plant hormone of the auxin class, is a crucial indole derivative that governs various aspects of plant growth and development. impactfactor.orgmedchemexpress.com

The wide-ranging biological importance of indole derivatives has spurred extensive research into their synthesis, structure-activity relationships, and therapeutic potential across diverse fields of medicine and biology. nih.govresearchgate.netnih.gov

Overview of 1H-Indole-3-acetamide as a Central Metabolite and Precursor

1H-Indole-3-acetamide, also known as indole-3-acetamide (B105759) (IAM), holds a pivotal position as an endogenous metabolite and a key intermediate in the biosynthesis of indole-3-acetic acid (IAA). medchemexpress.comcaymanchem.com IAA is the most prevalent and potent naturally occurring auxin in plants, playing a critical role in processes such as cell elongation, differentiation, and fruit development. medchemexpress.comnih.gov

The primary pathway for IAA biosynthesis involving IAM is the indole-3-acetamide pathway. In this pathway, the amino acid tryptophan is first converted to IAM by the enzyme tryptophan monooxygenase. nih.gov Subsequently, IAM is hydrolyzed to produce IAA and ammonia (B1221849) by the enzyme indole-3-acetamide hydrolase. nih.gov This pathway has been identified and extensively studied in various microorganisms, including bacteria and fungi, as well as in plants. nih.govnih.gov

In the bacterium Agrobacterium tumefaciens, the genes responsible for this pathway, iaaM and iaaH, are located on its Ti plasmid and are crucial for the overproduction of IAA in host plants, leading to tumor formation. nih.gov Similarly, this pathway is a major route for IAA biosynthesis in several species of the anthracnose fungi Colletotrichum. nih.gov Studies in Streptomyces species have also confirmed the presence of the IAM pathway for IAA production. nih.govresearchgate.net

In the plant Arabidopsis thaliana, while the majority of IAM is believed to be derived from indole-3-acetaldoxime, the enzyme responsible for this conversion is yet to be identified. oup.comnih.gov The enzyme AMIDASE 1 (AMI1) in Arabidopsis is known to catalyze the conversion of IAM to IAA, contributing to cellular auxin homeostasis. oup.com

The role of 1H-Indole-3-acetamide extends beyond being a simple intermediate. Research suggests its accumulation can influence plant stress responses, highlighting its connection to other signaling pathways, such as those involving abscisic acid. oup.comnih.gov

Interactive Data Table: Properties of 1H-Indole-3-acetamide

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O nist.govhmdb.ca
Molecular Weight 174.20 g/mol chemeo.com
CAS Registry Number 879-37-8 nist.govnist.gov
IUPAC Name 2-(1H-indol-3-yl)acetamide hmdb.ca
Synonyms Indole-3-acetamide, IAM caymanchem.comnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(2-amino-1H-indol-3-yl)acetamide

InChI

InChI=1S/C10H11N3O/c11-9(14)5-7-6-3-1-2-4-8(6)13-10(7)12/h1-4,13H,5,12H2,(H2,11,14)

InChI Key

SARKBTTYSYZPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N)CC(=O)N

Origin of Product

United States

Elucidation of 1h Indole 3 Acetamide Biosynthetic Pathways and Metabolic Interconversions

Tryptophan-Dependent Auxin Biosynthesis Pathways

The majority of IAA biosynthesis in plants and many microorganisms is dependent on the precursor L-tryptophan. oup.comnih.govnih.govyoutube.com Several distinct pathways have been identified that convert tryptophan to IAA, with 1H-Indole-3-acetamide featuring as a central metabolite in some of the most well-characterized routes. oup.comnih.govfrontiersin.orgresearchgate.net These pathways collectively represent a vital component of the hormonal regulation of plant life.

The Indole-3-acetamide (B105759) (IAM) Pathway for Indole-3-acetic Acid (IAA) Synthesis

The Indole-3-acetamide (IAM) pathway is a direct two-step process that converts tryptophan to IAA, with 1H-Indole-3-acetamide (also known as indole-3-acetamide or IAM) as the key intermediate. frontiersin.orgresearchgate.netnih.govoup.comresearchgate.netnih.govdoraagri.comnih.gov This pathway is particularly well-documented in plant-pathogenic bacteria, which exploit it to manipulate host plant development. nih.govoup.comnih.gov However, evidence also points to its existence and functional significance in plants themselves. nih.govnih.govbohrium.com

The initial and rate-limiting step of the IAM pathway is the conversion of L-tryptophan to 1H-Indole-3-acetamide. nih.govfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. nih.govfrontiersin.orgnih.govoup.com This enzyme utilizes molecular oxygen to incorporate a hydroxyl group into the tryptophan side chain, followed by a decarboxylation event to yield 1H-Indole-3-acetamide, carbon dioxide, and water. uniprot.org The presence and activity of tryptophan monooxygenase have been identified in various bacteria, including Pseudomonas savastanoi and Agrobacterium tumefaciens, where it is a key factor in their pathogenic nature. nih.gov The overexpression of the bacterial iaaM gene in plants has been shown to lead to auxin overproduction phenotypes, indicating that plants possess the machinery to further metabolize the resulting 1H-Indole-3-acetamide. nih.govbioone.org

The second and final step of the IAM pathway involves the hydrolysis of 1H-Indole-3-acetamide to produce the active auxin, indole-3-acetic acid (IAA), and ammonia (B1221849). frontiersin.orgnih.govoup.comnih.gov This reaction is catalyzed by an amidohydrolase enzyme known as indole-3-acetamide hydrolase, encoded by the iaaH gene in bacteria. frontiersin.orgnih.govoup.comnih.gov In the plant Arabidopsis thaliana, a homologous family of enzymes, designated as AMIDASE 1 (AMI1), has been identified and shown to possess the ability to convert 1H-Indole-3-acetamide to IAA. nih.govnih.govnih.gov The discovery of AMI1 genes in plants provides strong evidence for the existence of an endogenous IAM pathway for auxin biosynthesis. nih.gov Studies with Arabidopsis mutants lacking functional IAMH1 and its homolog IAMH2 demonstrated resistance to the effects of exogenously applied 1H-Indole-3-acetamide, confirming their role in its conversion to IAA. nih.gov

Alternative Precursors and Formation Routes for 1H-Indole-3-acetamide

While the direct conversion from tryptophan via tryptophan monooxygenase is a primary route, 1H-Indole-3-acetamide can also be formed through other metabolic pathways involving different precursors and intermediates. These alternative routes highlight the complexity and interconnectivity of auxin biosynthesis.

In certain plant species, particularly within the Brassicaceae family, indole-3-acetaldoxime (IAOx) serves as a crucial metabolic branching point for the synthesis of various indole-containing compounds, including IAA. nih.govresearchgate.netnih.govcabidigitallibrary.org Biochemical studies in Arabidopsis have demonstrated that IAOx can be converted to IAA, and this conversion involves 1H-Indole-3-acetamide as an intermediate. nih.govresearchgate.netnih.gov Feeding experiments using labeled IAOx showed its efficient incorporation into both 1H-Indole-3-acetamide and IAA. researchgate.netnih.gov The formation of IAOx from tryptophan is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis. doraagri.comnih.gov The subsequent steps leading from IAOx to 1H-Indole-3-acetamide are less defined but represent a significant alternative route for its formation in these plants. nih.govnih.gov

Indole-3-acetonitrile (B3204565) (IAN) is another important intermediate in tryptophan-dependent auxin biosynthesis. nih.govnih.govthegoodscentscompany.comcaymanchem.comnist.gov In plants like Arabidopsis, IAN can be produced from IAOx. nih.gov The conversion of IAN to IAA is primarily catalyzed by nitrilase enzymes. nih.govnih.gov Interestingly, in vitro studies have shown that some nitrilases can produce both IAA and 1H-Indole-3-acetamide from IAN. nih.gov This suggests a potential pathway where IAN is first hydrolyzed to 1H-Indole-3-acetamide, which is then subsequently converted to IAA by an amidase like AMI1. While the direct conversion of IAN to IAA by nitrilases is considered the main route, the formation of 1H-Indole-3-acetamide as a byproduct or an intermediate in this process adds another layer to the metabolic network. researchgate.net

Microbial Production and Metabolism of 1H-Indole-3-acetamide

The indole-3-acetamide (IAM) pathway is a well-established route for IAA biosynthesis in a wide range of microorganisms, particularly those associated with plants. nih.govoup.com In this two-step pathway, tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. Subsequently, IAM is hydrolyzed to IAA by an IAM hydrolase, encoded by the iaaH gene. nih.govoup.comoup.com This pathway is utilized by both pathogenic and beneficial bacteria, as well as some fungi. nih.govnih.gov

The IAM pathway is a hallmark of many plant-associated bacteria, where it often plays a role in modulating host plant development.

Pseudomonas savastanoi : This plant pathogen, which causes olive and oleander knot disease, was one of the first organisms in which the IAM pathway was genetically characterized. nih.govoup.com The genes iaaM and iaaH are typically located on a plasmid, and their expression leads to the production of high levels of IAA, contributing to the formation of galls on host plants. oup.comnih.govfrontiersin.org

Agrobacterium tumefaciens : This bacterium causes crown gall disease by transferring a segment of its Ti-plasmid, known as T-DNA, into the host plant's genome. nih.govnih.gov The T-DNA carries homologs of the iaaM (tms1) and iaaH (tms2) genes. oup.comnih.gov Once integrated into the plant genome, these genes are expressed, leading to the overproduction of IAA via the IAM pathway, which, along with cytokinins, drives the uncontrolled cell division that forms tumors. nih.govresearchgate.net

Pseudomonas chlororaphis O6 : This beneficial rhizobacterium utilizes the IAM pathway for IAA production to promote plant growth. nih.govasm.orgnih.gov The presence of IAM has been confirmed as an intermediate in its IAA synthesis. nih.govresearchgate.netsigmaaldrich.com Expression of the genes involved, including iaaH, is detectable during the logarithmic growth phase of the bacterium. nih.gov

Enterobacter sp. : While many Enterobacter species are known to produce high levels of IAA, several studies indicate they primarily use the indole-3-pyruvic acid (IPyA) pathway. rsc.orgnih.govnih.gov However, the vast diversity within this genus and other plant-beneficial bacteria suggests that multiple pathways can be present. For instance, analysis of Arthrobacter pascens ZZ21 detected the intermediate IAM, suggesting the IAM pathway functions alongside the IPyA pathway in this organism. mdpi.com

The IAM pathway is not restricted to bacteria and has been identified in several fungal and actinomycete genera.

Fusarium species : Several species within the genus Fusarium possess homologs of the bacterial iaaM and iaaH genes. researchgate.netnih.gov In Fusarium proliferatum, these genes are organized head-to-head and are functional, leading to the production of both IAM and IAA. nih.gov Deletion of this gene locus drastically reduces IAA production. nih.gov Transgenic expression of these genes in Fusarium fujikuroi, which normally has an inactive pathway, resulted in elevated IAM and IAA levels. researchgate.netnih.gov However, not all Fusarium species appear to use this pathway; Fusarium graminearum, for instance, primarily uses the tryptamine (B22526) (TAM) and indole-3-acetonitrile (IAN) pathways for IAA synthesis. nih.gov In some pathogenic Fusarium species, enhancing IAA production through the IAM pathway has been shown to increase their virulence. researchgate.netapsnet.org

Puccinia graminis f. sp. tritici : The haustoria of this wheat stem rust fungus express a tryptophan-2-monooxygenase, the enzyme that produces IAM. researchgate.net This suggests that the fungus may synthesize this auxin precursor at the host-pathogen interface, potentially manipulating host physiology to its advantage. researchgate.net

Streptomyces spp. : Various species of this actinomycete genus, including both pathogenic (e.g., S. scabies) and non-pathogenic strains, secrete IAA when supplied with tryptophan. microbiologyresearch.orgtau.ac.ilnih.gov Studies on S. violaceus and S. exfoliatus have identified IAM as an intermediate, confirming the presence of the IAM pathway (Trp → IAM → IAA). microbiologyresearch.orgtau.ac.ilresearchgate.netmicrobiologyresearch.org The ability of these soil-dwelling microbes to produce auxin via this pathway is significant for their interactions with plants. microbiologyresearch.orgnih.gov

Table 2: Microbial Genera Utilizing the Indole-3-acetamide (IAM) Pathway

GenusTypeRole in Plant InteractionKey GenesNotes
Pseudomonas BacteriumPathogenic & BeneficialiaaM, iaaHP. savastanoi uses it for pathogenicity; P. chlororaphis for plant growth promotion. oup.comnih.gov
Agrobacterium BacteriumPathogeniciaaM (tms1), iaaH (tms2)Transfers genes to the host plant to induce tumor formation via IAA overproduction. nih.govnih.gov
Fusarium FungusPathogenic & EndophyticIaaM, IaaH homologsPathway is active in some species (F. proliferatum) but not all; can enhance virulence. researchgate.netnih.govresearchgate.net
Streptomyces ActinomycetePathogenic & Non-pathogenicNot fully specifiedIAM identified as an intermediate in several species. microbiologyresearch.orgtau.ac.ilnih.gov
Puccinia FungusPathogenicTryptophan-2-monooxygenaseProduces IAM at the host-pathogen interface. researchgate.net

The compound 1H-Indole-3-acetamide, often referred to as indole-3-acetamide (IAM), is a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). umaryland.edu While extensively studied in the context of plant-microbe interactions, its role within the mammalian gut, particularly as a product of microbial tryptophan metabolism, is an area of growing scientific interest.

The Indole-3-Acetamide (IAM) Pathway

The primary route for the formation of 1H-Indole-3-acetamide is the indole-3-acetamide (IAM) pathway, which is a tryptophan-dependent process. nih.gov This biochemical cascade involves a two-step enzymatic reaction. Initially, the amino acid L-tryptophan is converted into 1H-Indole-3-acetamide. This reaction is catalyzed by the enzyme tryptophan-2-monooxygenase. researchgate.netfrontiersin.org Subsequently, 1H-Indole-3-acetamide is hydrolyzed by an amidase, specifically indoleacetamide hydrolase, to produce indole-3-acetic acid (IAA) and ammonia. nih.govresearchgate.net

The genes encoding these key enzymes, often designated as iaaM for tryptophan monooxygenase and iaaH for indoleacetamide hydrolase, have been identified in various bacteria. nih.govfrontiersin.org The presence of these genes is a strong indicator of a microorganism's ability to synthesize IAA via the IAM pathway. researchgate.net While initially thought to be specific to bacteria, the fundamental steps of this pathway are a recurring theme in tryptophan metabolism across different biological systems. youtube.com

Role of Intestinal Microbiota in Tryptophan Metabolism and 1H-Indole-3-acetamide Production

The human gut microbiota plays a crucial role in the metabolism of dietary tryptophan, an essential amino acid. nih.govinserm.fr Gut microbes can metabolize tryptophan through several pathways, leading to the production of a diverse array of bioactive molecules, including indole (B1671886) and its derivatives. nih.govfrontiersin.org These metabolites are known to influence host physiology, including immune responses and neuroendocrine functions. nih.govnih.gov

The production of 1H-Indole-3-acetamide within the gut is a direct consequence of the metabolic activity of specific members of the intestinal microbiota. nih.gov Certain bacterial genera, including Clostridium, Bacteroides, and Bifidobacterium, possess the enzymatic machinery necessary to convert tryptophan into indole-acetamide. nih.govnih.gov More recent research has also highlighted the role of Lactiplantibacillus plantarum in modulating the gut microbiota to increase the production of 1H-Indole-3-acetamide. nih.gov A study on the effects of L. plantarum P101 on alcoholic liver injury in mice found that the intervention led to an increase in serum levels of 1H-Indole-3-acetamide, which was correlated with alterations in the gut microbial composition, particularly an increase in the abundance of Bacteroidota. nih.gov

The table below summarizes the key bacterial genera and their role in the production of 1H-Indole-3-acetamide and its subsequent conversion.

Bacterial GenusRole in Tryptophan MetabolismKey Enzyme(s)Reference
ClostridiumConverts tryptophan to indole-acetamideTryptophan 2-monooxygenase nih.govnih.gov
BacteroidesConverts tryptophan to indole-acetamideTryptophan 2-monooxygenase nih.govnih.gov
BifidobacteriumConverts tryptophan to indole-acetamideTryptophan 2-monooxygenase nih.govnih.gov
LactiplantibacillusModulates gut microbiota to increase 1H-Indole-3-acetamide levelsNot specified nih.gov
PseudomonasConverts tryptophan to indole-acetamide and subsequently to indole-3-acetic acidTryptophan 2-monooxygenase, Indoleacetamide hydrolase nih.gov
StreptomycesCapable of producing 1H-Indole-3-acetamide from tryptophanNot specified researchgate.net

The metabolic interplay within the gut microbiome is complex. While some bacteria specialize in the production of 1H-Indole-3-acetamide, others may further metabolize it into indole-3-acetic acid (IAA), another important microbial metabolite. nih.gov The availability of tryptophan in the gut lumen is a limiting factor and can be influenced by the composition and activity of the microbiota. nih.gov Consequently, the manipulation of the gut microbiota presents a potential avenue for modulating the levels of tryptophan metabolites, including 1H-Indole-3-acetamide. nih.gov

The following table details the key metabolites in the microbial metabolism of tryptophan leading to and from 1H-Indole-3-acetamide.

Compound NameAbbreviationRole in Pathway
L-TryptophanTrpPrecursor
1H-Indole-3-acetamideIAMIntermediate
Indole-3-acetic acidIAAProduct of IAM hydrolysis
IndoleAnother tryptophan-derived metabolite
TryptamineAnother tryptophan-derived metabolite
KynurenineAnother tryptophan-derived metabolite

Investigating the Physiological and Molecular Functions of 1h Indole 3 Acetamide

Mechanisms of Action as a Signaling Molecule in Plant Physiology

1H-Indole-3-acetamide, also known as indole-3-acetamide (B105759) (IAM), is a key intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). nih.govnih.gov While its role as a precursor to IAA is well-established, emerging research indicates that IAM itself functions as a signaling molecule, influencing a range of physiological and developmental processes in plants. frontiersin.org

Role in Plant Stress Acclimation and Abiotic Stress Responses

IAM plays a crucial role in the trade-off between plant growth and stress responses. nih.gov Functional impairment of the enzyme AMIDASE 1 (AMI1), which converts IAM to IAA, leads to an increased stress status in plants, making them more susceptible to abiotic stresses like osmotic stress. nih.govresearchgate.net This suggests that the accumulation of endogenous IAM contributes to triggering plant stress responses. researchgate.netnih.gov Transcriptomic analyses of mutants with impaired AMI1 function have revealed the reprogramming of a significant number of stress-related genes. nih.govupm.es These findings highlight IAM as a molecule involved in coordinating a plant's ability to balance growth with its response to environmental challenges. nih.gov

Recent studies have further elucidated the role of IAM in abiotic stress. The accumulation of IAM has been shown to induce the expression of genes related to plant stress responses and to cause a notable retardation in plant growth. frontiersin.org This positions IAM as a connecting hub between growth and abiotic stress, where its accumulation signals the activation of defense mechanisms. fao.org

Interplay with Abscisic Acid (ABA) Homeostasis and Biosynthesis Pathways

A significant aspect of IAM's function is its crosstalk with abscisic acid (ABA), a well-known stress hormone. researchgate.net Increased levels of IAM have been shown to trigger the biosynthesis of ABA. nih.gov Specifically, the accumulation of IAM, either endogenously in mutant plants or through external application, leads to the transcriptional activation of NCED3, a key gene in the ABA biosynthesis pathway. frontiersin.orgnih.gov This interaction between IAM and ABA provides a molecular link connecting the auxin and ABA biosynthesis pathways, allowing plants to fine-tune their growth in response to stress conditions. frontiersin.org

The interplay is further highlighted in ami1 mutants, which exhibit not only increased susceptibility to abiotic stress but also enhanced ABA accumulation. nih.govresearchgate.net This suggests that AMI1, by regulating IAM levels, plays a role in balancing the homeostasis of both auxin and ABA. nih.gov The regulation of ABA homeostasis is critical for numerous physiological processes, including seed dormancy, germination, and responses to both biotic and abiotic stresses. mdpi.com

Developmental Consequences of Altered 1H-Indole-3-acetamide Levels on Plant Growth

Altered levels of IAM have significant consequences for plant growth and development. nih.gov High accumulations of IAM can substantially impair seed development. nih.govnih.gov For instance, a double mutant (ami1 rty) with a blocked indole (B1671886) glucosinolate and IAM pathway exhibits a severe growth arrest in seeds and an accumulation of both IAM and IAA. nih.gov This suggests that while IAM is a precursor to the growth-promoting hormone IAA, its own accumulation can be detrimental to normal development. nih.govscilit.com

Overexpression of genes that lead to IAM accumulation can result in phenotypes associated with auxin overproduction, such as accelerated flowering. nih.gov Conversely, the accumulation of IAM has been reported to reduce plant growth. nih.gov This dual nature highlights the importance of tightly regulated IAM levels for optimal plant development. The major auxin, IAA, is associated with a plethora of growth and developmental processes, including embryo development, expansion growth, and lateral root formation. nih.govscilit.com The balance between IAM and IAA is therefore crucial for orchestrating these events.

Transcriptional Reprogramming by 1H-Indole-3-acetamide: Effects on Ribosome Biogenesis and Developmental Gene Networks

IAM accumulation leads to significant transcriptional reprogramming, affecting fundamental cellular processes. nih.govnih.gov Genome-wide expression studies have shown that high levels of IAM can broadly affect a plant's translational capacity by repressing ribosome biogenesis. nih.govnih.gov This repression of the machinery responsible for protein synthesis is a likely contributor to the observed growth curtailment in plants with elevated IAM. nih.gov

Furthermore, IAM accumulation represses a small number of transcriptional circuits that are critical for regulating plant growth. nih.govupm.es For example, the R2R3 MYB transcription factors MYB74 and MYB102, which are known to respond to various stress cues and ABA, are induced by IAM. nih.gov Overexpression of MYB74 leads to a considerable reduction in plant growth, linking IAM-induced transcriptional changes directly to developmental outcomes. nih.gov Interestingly, IAM and IAA appear to regulate largely different sets of genes, supporting the idea that IAM has a distinct signaling role beyond being a simple auxin precursor. frontiersin.org

Ecological and Inter-organismal Roles of 1H-Indole-3-acetamide

Beyond its internal physiological functions, IAM is also a key molecule in the interactions between plants and other organisms, particularly microbes.

Participation in Plant-Microbe Interactions (e.g., Pathogenesis and Phytostimulation)

The IAM pathway for IAA biosynthesis is not exclusive to plants; it is also utilized by many bacteria, including both plant growth-promoting rhizobacteria (PGPR) and phytopathogens. researchgate.netnih.govsigmaaldrich.com In these microbial interactions, IAM serves as an intermediate in the production of IAA, which can have profound effects on the host plant. researchgate.netnih.gov

In pathogenic interactions, bacteria can produce high levels of IAA via the IAM pathway, leading to the formation of plant tumors and other disease symptoms. nih.gov The genes responsible for this conversion, iaaM (tryptophan 2-monooxygenase) and iaaH (IAM hydrolase), are often found on bacterial plasmids or T-DNA that can be transferred to the plant. researchgate.netnih.gov

Conversely, in beneficial interactions, the production of IAA by PGPR can stimulate plant growth. researchgate.netnih.gov This phytostimulation can manifest as enhanced root development, leading to improved nutrient and water uptake. mdpi.com The ability of various Streptomyces species, for instance, to secrete IAA when fed with L-tryptophan highlights the widespread nature of this pathway in soil microbes. researchgate.net Fungi also produce IAA, which can promote plant growth and induce systemic resistance against pathogens. nih.gov Therefore, IAM and its conversion to IAA are central to a wide spectrum of plant-microbe relationships, from mutualistic to parasitic. nih.govdntb.gov.ua

Data Tables

Table 1: Key Genes and Compounds in IAM and ABA Pathways

Gene/CompoundFunctionRole in Plant Physiology
1H-Indole-3-acetamide (IAM) Precursor to IAA; signaling moleculeMediates stress responses, influences growth and development. frontiersin.orgnih.gov
Indole-3-acetic acid (IAA) Primary plant auxinPromotes cell elongation and division, organ development. wikipedia.orgnih.gov
AMIDASE 1 (AMI1) Enzyme (amidohydrolase)Converts IAM to IAA, balancing auxin and ABA homeostasis. nih.govnih.gov
Abscisic Acid (ABA) Plant stress hormoneRegulates seed dormancy, stomatal closure, stress responses. researchgate.netmdpi.com
NCED3 Key enzyme in ABA biosynthesisExpression is induced by IAM accumulation. frontiersin.orgnih.gov
MYB74 R2R3 MYB transcription factorInduced by IAM; negative regulator of plant growth. nih.gov

Table 2: Effects of Altered IAM Levels on Plant Phenotypes

ConditionObserved PhenotypeKey Findings
Impaired AMI1 function (ami1 mutants) Increased susceptibility to osmotic stress, moderately repressed growth, enhanced ABA accumulation. nih.govIAM accumulation triggers stress responses and affects ABA homeostasis. nih.govresearchgate.net
High IAM accumulation (ami1 rty double mutant) Severe seed growth arrest. nih.govElevated IAM levels impair embryo and seed development. nih.gov
Overexpression of IAM-producing genes Auxin overproduction phenotypes (e.g., accelerated flowering). nih.govHighlights the role of IAM as a direct precursor to IAA. nih.gov
Exogenous application of IAM Plant growth retardation, induction of stress-related genes. frontiersin.orgConfirms IAM's role as a growth-repressing and stress-signaling molecule. frontiersin.org

Influence on Microbial Physiological Behavior and Growth Dynamics

The chemical compound 1H-Indole-3-acetamide, also known as tryptophanamide, has been shown to exert a significant influence on the physiological behavior and growth dynamics of various microorganisms. Research has particularly highlighted its role as a signaling molecule that can modulate key microbial processes such as biofilm formation, virulence factor production, and quorum sensing, especially in pathogenic bacteria.

Impact on Biofilm and Exopolysaccharide Production

Studies on the marine pathogen Vibrio campbellii have demonstrated the nuanced effects of 1H-Indole-3-acetamide on biofilm formation and the production of exopolysaccharides (EPS), which are crucial components of the biofilm matrix.

At a concentration of 200 µM, 1H-Indole-3-acetamide has been observed to significantly decrease biofilm formation in V. campbellii. researchgate.net Concurrently, the production of exopolysaccharides was also notably reduced at the same concentration. researchgate.net This suggests that tryptophanamide can interfere with the ability of V. campbellii to create and maintain the protective biofilm structure.

Table 1: Effect of 1H-Indole-3-acetamide on Vibrio campbellii Biofilm Formation and Exopolysaccharide Production

Concentration of 1H-Indole-3-acetamide (µM) Biofilm Level (Relative to Control) Exopolysaccharide Level (Relative to Control)
0 (Control) 100% 100%
200 Decreased Decreased

Data derived from research on Vibrio campbellii. researchgate.net

Modulation of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system is pivotal in regulating virulence in many pathogenic bacteria. 1H-Indole-3-acetamide has been identified as an inhibitor of quorum sensing in Vibrio campbellii.

Specifically, tryptophanamide was found to block the three-channel quorum-sensing system of V. campbellii. researchgate.net This was evidenced by its ability to inhibit bioluminescence, a phenotype regulated by quorum sensing in this bacterium. The inhibitory effect was observed on the wild-type strain but not on a mutant where bioluminescence is independent of the quorum-sensing mechanism, confirming the specific targeting of the QS system. researchgate.net The anti-quorum sensing activity, indicated by A QSI values, was significant at concentrations of 50 µM, 100 µM, and 200 µM. researchgate.net

**Table 2: Quorum Sensing Inhibition by 1H-Indole-3-acetamide in *Vibrio campbellii***

Concentration of 1H-Indole-3-acetamide (µM) Quorum Sensing Inhibition (A QSI value) Effect on Bioluminescence (Wild Type)
50 13 Inhibited
100 9 Inhibited
200 14 Inhibited

Data derived from research on Vibrio campbellii. researchgate.net

The ability of 1H-Indole-3-acetamide to interfere with quorum sensing and related processes like biofilm formation points to its potential as an anti-virulence agent. researchgate.net By disrupting these key physiological behaviors, tryptophanamide can diminish the pathogenic capabilities of bacteria without exerting selective pressure for the development of resistance, as is common with traditional antibiotics.

While much of the detailed research has focused on Vibrio species, the broader family of indole compounds, to which 1H-Indole-3-acetamide belongs, is known to influence the physiology of a wide range of bacteria, including important human pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov These compounds can affect motility, virulence factor secretion, and cell surface properties, highlighting the diverse ways in which tryptophan derivatives can modulate microbial behavior. nih.govnih.govresearchgate.net

Enzymology and Biochemical Characterization of 1h Indole 3 Acetamide Converting Enzymes

Indole-3-acetamide (B105759) Hydrolase (IaaH/AMI1) Investigations

Indole-3-acetamide hydrolase (EC 3.5.1.-), commonly known as IaaH in bacteria and AMIDASE 1 (AMI1) in plants, catalyzes the final step in the indole-3-acetamide (IAM) pathway of auxin biosynthesis. nih.gov This enzyme facilitates the hydrolysis of 1H-Indole-3-acetamide to produce indole-3-acetic acid (IAA) and ammonia (B1221849). nih.govresearchgate.net The discovery of functional AMI1 genes in plants, such as Arabidopsis thaliana and Nicotiana tabacum, confirmed that this pathway, once thought to be exclusive to bacteria, is also a viable route for auxin production in the plant kingdom. oup.comnih.gov In Arabidopsis, two homologous genes, IAMH1 and IAMH2, are the primary enzymes responsible for this conversion. nih.govnih.gov

The catalytic mechanism of IaaH/AMI1 is characteristic of the amidase signature (AS) family of enzymes. ebi.ac.ukebi.ac.uk These hydrolases possess a unique catalytic triad for the hydrolysis of amide bonds. While the exact composition can vary, studies point to a Ser-Ser-Lys triad as being crucial for activity. ebi.ac.ukebi.ac.uk Sequence alignments of IaaH and AMI1 proteins consistently reveal a conserved amidase motif that contains an active catalytic serine residue, which is essential for the nucleophilic attack on the amide carbonyl group of the substrate. oup.comresearchgate.netresearchgate.net Site-directed mutagenesis studies on related amidases have confirmed the critical role of specific serine and aspartic acid residues within the active site for catalysis. nih.gov The reaction proceeds through the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid product (IAA) and regenerate the active enzyme. ebi.ac.ukuniprot.org

The substrate specificity of IaaH/AMI1 has been a subject of significant research. While its primary endogenous substrate is 1H-Indole-3-acetamide, studies have shown that these enzymes can act on other related compounds. For instance, AMI1 homologs from Arabidopsis thaliana, rice (Oryza sativa), maize (Zea mays), and poplar (Populus trichocarpa) have been shown to efficiently convert phenyl-2-acetamide (PAM) into phenyl-2-acetic acid (PAA), another compound with auxin activity. mdpi.com This suggests a bifunctional role for these enzymes in the biosynthesis of different auxins. Furthermore, the IaaH from Alcaligenes faecalis subsp. parafaecalis exhibits high activity towards the unnatural substrate 2,3-dihydro-1,4-benzodioxin-2-carboxamide, hydrolyzing it at a rate of about 65% compared to its natural substrate, 1H-Indole-3-acetamide. nih.gov This broader substrate acceptance highlights the enzyme's potential for biocatalytic applications.

Table 1: Substrate Specificity of Various Indole-3-acetamide Hydrolases (IaaH/AMI1)
Enzyme SourceSubstrateProductRelative Activity (%)
Alcaligenes faecalis subsp. parafaecalis1H-Indole-3-acetamideIndole-3-acetic acid100
Alcaligenes faecalis subsp. parafaecalis2,3-dihydro-1,4-benzodioxin-2-carboxamide2,3-dihydro-1,4-benzodioxin-2-carboxylic acid~65
Arabidopsis thaliana (AtAMI1)1H-Indole-3-acetamideIndole-3-acetic acid100
Arabidopsis thaliana (AtAMI1)Phenyl-2-acetamidePhenyl-2-acetic acidData indicates activity, but relative percentage is not specified.
Oryza sativa (OsAMI1)1H-Indole-3-acetamideIndole-3-acetic acid100
Oryza sativa (OsAMI1)Phenyl-2-acetamidePhenyl-2-acetic acidData indicates activity, but relative percentage is not specified.

Comparative analyses of IaaH/AMI1 amino acid sequences reveal significant insights into the evolutionary history of the IAM pathway. Phylogenetic studies consistently show that plant AMI1 proteins and bacterial IaaH enzymes, while evolutionarily related, form distinct clades. oup.comresearchgate.net This suggests a divergent evolution from a common ancestor. For example, the AMI1 protein from Arabidopsis thaliana shares only about 23% sequence identity with the IaaH from Agrobacterium rhizogenes. researchgate.net

Tryptophan Monooxygenases Involved in 1H-Indole-3-acetamide Formation

The formation of 1H-Indole-3-acetamide from L-tryptophan is the first committed step in the IAM pathway. This reaction is catalyzed by tryptophan-2-monooxygenase (EC 1.13.12.3), an FAD-dependent enzyme encoded by the iaaM gene. researchgate.netnih.gov This enzyme hydroxylates the C2 carbon of the tryptophan side chain, followed by decarboxylation to yield 1H-Indole-3-acetamide. cdnsciencepub.com The iaaM and iaaH genes were first identified in plant-pathogenic bacteria like Pseudomonas savastanoi and Agrobacterium tumefaciens, where they often reside on plasmids or T-DNA and contribute to virulence by inducing overproduction of auxin in the host plant. nih.govoup.com

The IAM pathway, driven by IaaM and IaaH, has since been identified in a range of plant-associated bacteria, including beneficial and pathogenic species, as well as in some fungi, such as species of Fusarium and Colletotrichum. nih.govresearchgate.netnih.gov For instance, putative homologs of bacterial iaaM and iaaH genes have been found in four Fusarium species, and in Fusarium proliferatum, this pathway is fully functional, producing significant amounts of IAM and IAA. researchgate.netnih.gov The presence of a functional tryptophan monooxygenase is a key indicator of an active IAM pathway for auxin biosynthesis in a given microorganism. nih.gov

Nitrilases and Their Bifunctional Activity in 1H-Indole-3-acetamide Synthesis

Nitrilases (EC 3.5.5.1) are enzymes that hydrolyze organic nitriles to their corresponding carboxylic acids and ammonia. frontiersin.org In the context of auxin biosynthesis, they are best known for converting indole-3-acetonitrile (B3204565) (IAN) directly to IAA. nih.gov However, the synthesis of 1H-Indole-3-acetamide can also be linked to nitrile metabolism through a two-step enzymatic process that offers an alternative to the direct conversion by tryptophan monooxygenase. In this pathway, IAN is first hydrated by a nitrile hydratase (NHase, EC 4.2.1.84) to form 1H-Indole-3-acetamide. nih.govresearchgate.netfrontiersin.org This intermediate is then hydrolyzed by an amidase, such as IaaH, to produce IAA. researchgate.net This nitrile hydratase/amidase pathway has been identified in various bacteria, including Pseudomonas and Agrobacterium. nih.govmdpi.com

Chemical Synthesis and Derivatization Strategies for 1h Indole 3 Acetamide and Its Analogs

Foundational Synthetic Routes to 1H-Indole-3-acetamide

The construction of the 1H-Indole-3-acetamide scaffold can be achieved through several reliable methods. The most common approaches involve the direct modification of indole-3-acetic acid or the assembly of the indole (B1671886) ring system through multicomponent reactions.

Amidation of Indole-3-acetic Acid with Ammonia (B1221849) or Amines

A straightforward and widely employed method for synthesizing 1H-Indole-3-acetamide is the amidation of indole-3-acetic acid (IAA). This reaction involves the activation of the carboxylic acid group of IAA, followed by its reaction with ammonia or a primary or secondary amine. researchgate.netnih.govchegg.com

The activation of indole-3-acetic acid is a critical step and can be accomplished using various coupling reagents. One common approach is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). In this method, indole-3-acetic acid reacts with CDI, often in the presence of a catalytic amount of a base like pyridine (B92270), to form an activated acylimidazolide intermediate. nih.govacs.org This intermediate is then treated with ammonia or a suitable amine to yield the corresponding 1H-Indole-3-acetamide derivative. The reaction with ammonia specifically produces the parent compound, 1H-Indole-3-acetamide. nih.govnih.govbrainly.com The evolution of carbon dioxide gas during the formation of the intermediate drives the reaction forward. nih.gov

Alternatively, other coupling agents can be utilized for the amidation process. The choice of coupling reagent and reaction conditions can influence the yield and purity of the final product.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for the synthesis of complex molecules like 1H-Indole-3-acetamide derivatives from simple starting materials in a single synthetic operation. arkat-usa.orgnih.gov These reactions avoid the need for isolation and purification of intermediates, thereby saving time and resources.

One such approach involves the reaction of indole-3-acetic acid with anilines in the presence of a coupling reagent like CDI, which can be considered a one-pot, two-step process leading to N-substituted 1H-Indole-3-acetamide derivatives. nih.govacs.org Another example is a solid acid-catalyzed cascade reaction that can produce indol-3-yl acetamides. researchgate.net This particular method involves a sequence of condensation, nucleophilic addition, intramolecular cyclization, esterification, and finally amination to construct the desired indole framework and acetamide (B32628) side chain. researchgate.net

Furthermore, Ugi-type multicomponent reactions, which typically involve an isocyanide, an aldehyde, an amine, and a carboxylic acid, can be adapted for the synthesis of indole derivatives. rug.nl While not a direct synthesis of the parent 1H-Indole-3-acetamide, these methods provide a powerful tool for generating a library of structurally diverse analogs. arkat-usa.org

Synthetic Access to Substituted 1H-Indole-3-acetamide Derivatives

The therapeutic potential and biological activity of 1H-Indole-3-acetamide can be fine-tuned by introducing various substituents on the indole ring, the acetamide nitrogen, or the α-carbon of the side chain.

Strategies for Incorporating Varied Chemical Substituents

The introduction of substituents onto the 1H-Indole-3-acetamide scaffold can be achieved either by using appropriately substituted starting materials or by post-synthetic modification of the parent compound.

For instance, a wide array of N-substituted 1H-Indole-3-acetamide derivatives can be synthesized by employing different substituted anilines in the amidation reaction with indole-3-acetic acid. nih.govacs.org This allows for the exploration of how different electronic and steric properties on the N-aryl group affect the compound's activity. acs.org

Substitution on the indole ring itself is also a common strategy. This can be accomplished by starting with a pre-functionalized indole-3-acetic acid. For example, 5-methoxy-2-methyl-1H-indole-3-acetic acid has been used as a precursor to generate derivatives with substituents at the 1, 2, and 5 positions of the indole ring. researchgate.net Furthermore, electrophilic substitution reactions on the indole nucleus can be employed to introduce various functional groups. nih.gov

Table 1: Examples of Synthesized Substituted 1H-Indole-3-acetamide Derivatives and Their Yields

Compound NameSubstituentsYield (%)Reference
N-(p-tolyl)-2-(1H-indol-3-yl)acetamidep-tolyl on amide nitrogen21 nih.gov
N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide3,4-Dimethylphenyl on amide nitrogen89 nih.gov
2-(5-Methoxy-2-methyl-1-(phenylmethyl)-1H-indol-3-yl)acetamidoacetic acid ethyl ester5-Methoxy, 2-Methyl, 1-Benzyl on indole; Ethoxycarbonylmethyl on amide nitrogen82 researchgate.net

This table is interactive. Click on the headers to sort the data.

Preparation of Amino Acid Conjugates and Dipeptide-like Compounds from Indole-3-acetic Acid

Conjugating amino acids and peptides to indole-3-acetic acid is a strategy to create novel molecules with potentially enhanced biological properties. researchgate.netnih.gov These conjugates can be viewed as dipeptide-like compounds where indole-3-acetic acid acts as a modified amino acid.

The synthesis of these conjugates typically involves the coupling of the carboxylic acid group of indole-3-acetic acid with the N-terminus of an amino acid ester. researchgate.netresearchgate.net Standard peptide coupling reagents can be employed for this purpose. For example, a modified indole-3-acetic acid was reacted with various amino acid ester hydrochlorides to produce dipeptide-like compounds. researchgate.netresearchgate.net The resulting ester can then be hydrolyzed to yield the free carboxylic acid of the conjugated amino acid. researchgate.net

Solid-phase peptide synthesis (SPPS) offers an efficient method for constructing more complex peptide conjugates of indole-3-carboxylic acid. nih.gov In this technique, an amino acid is attached to a solid support (resin), and subsequent amino acids, including a modified indole-3-carboxylic acid, are sequentially added. This method allows for the synthesis of a library of peptide-indole conjugates. nih.gov

Copper-Catalyzed Cascade Synthesis for Related Indole-Amine Structures

Copper catalysis has emerged as a powerful tool in organic synthesis, valued for its cost-effectiveness and unique catalytic properties that enable the construction of complex molecular architectures. In the realm of indole synthesis, copper-catalyzed cascade reactions are particularly significant, allowing for the formation of multiple chemical bonds in a single, efficient operation. These methods are instrumental in creating diverse indole-amine structures, which are foundational components of many biologically active compounds.

One prominent strategy involves a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. organic-chemistry.org This approach facilitates the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.org The process is typically carried out at elevated temperatures, around 130°C, in a solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Optimization studies have shown that the combination of a copper(I) iodide (CuI) catalyst with a suitable ligand, such as Johnphos, and a base like potassium bicarbonate (KHCO3), provides optimal results, with yields reaching up to 88%. organic-chemistry.org The catalytic cycle is thought to involve the sequential formation of C-N and C-C bonds, underscoring the versatility of copper in mediating complex transformations. organic-chemistry.org

Another innovative copper-catalyzed approach is the three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones to produce N-acyl amidines. While not directly yielding indole-amines, this method highlights copper's ability to facilitate multicomponent reactions that form C-N bonds, a key step in the synthesis of many amine-containing heterocyclic compounds. This reaction is notable for its speed and efficiency at room temperature, utilizing a copper(I) iodide catalyst and producing only carbon dioxide as a byproduct.

Furthermore, copper catalysis is integral to the synthesis of indoles from 2-alkynylanilines. researchgate.net These reactions can proceed through various pathways, including tandem cyclization/trifluoromethylation when reacted with Umemoto's reagent in the presence of copper bromide (CuBr). researchgate.net Such methods demonstrate the capacity of copper catalysts to not only facilitate the initial cyclization to form the indole core but also to enable subsequent functionalization in a single pot. researchgate.net

The following table summarizes key aspects of copper-catalyzed indole synthesis methodologies.

Catalyst SystemStarting MaterialsKey Reaction TypeNoteworthy Features
CuI / Johnphos / KHCO3Aryl iodides, EnaminesUllmann C-N coupling / Intramolecular CDCOne-pot tandem reaction, high yields (up to 88%)
CuIAryl acetylenes, Amines, 1,4,2-Dioxazol-5-onesMulticomponent reactionFast, efficient at room temperature, forms N-acyl amidines
CuBr2-Alkynylanilines, Umemoto's reagentTandem cyclization/TrifluoromethylationEnables simultaneous indole core formation and functionalization

Optimization of Reaction Parameters and Yields in 1H-Indole-3-acetamide Synthesis

The synthesis of 1H-Indole-3-acetamide and its derivatives often involves the coupling of indole-3-acetic acid with an appropriate amine. The efficiency and yield of this transformation are highly dependent on the optimization of several reaction parameters, including the choice of coupling reagents, solvents, reaction time, and temperature.

A common and effective method for the synthesis of a series of N-substituted indole-3-acetamides involves a one-pot reaction using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent. nih.gov In this procedure, indole-3-acetic acid is first activated with CDI in the presence of a catalytic amount of pyridine in an acetonitrile (B52724) solvent. nih.gov The pyridine acts as a base, facilitating the deprotonation of the carboxylic acid and its subsequent reaction with CDI. nih.gov This activation step forms a highly reactive acyl-imidazole intermediate, with the evolution of carbon dioxide gas. The subsequent addition of a substituted aniline (B41778) to the reaction mixture leads to the formation of the desired indole-3-acetamide (B105759). nih.gov

The reaction is typically conducted at room temperature, and the reaction time can vary significantly, from 2 to 24 hours, depending on the reactivity of the specific aniline used. nih.gov The progress of the reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by extraction with a suitable solvent like dichloromethane. nih.gov

The yields of these reactions can be influenced by the electronic and steric properties of the substituents on the aniline. The table below presents the reaction times and corresponding yields for the synthesis of various N-substituted 2-(1H-indol-3-yl)acetamides.

Substituent on AnilineReaction Time (hours)Yield (%)
p-tolylNot Specified21 nih.gov

It is important to note that while the synthesis of a range of N-substituted indole-3-acetamides has been reported, detailed optimization studies for each specific derivative are often necessary to achieve maximum yields. nih.gov Factors such as the precise stoichiometry of the coupling reagent, the concentration of the reactants, and the reaction temperature can all be fine-tuned to improve the efficiency of the synthesis.

In biological systems, the production of indole-3-acetic acid (IAA) from L-tryptophan can proceed through an indole-3-acetamide (IAM) intermediate. researchgate.netnih.govresearchgate.net Studies on optimizing IAA production in microorganisms have identified key parameters that influence the formation of IAM. researchgate.netnih.govresearchgate.net These include the composition of the culture medium, pH, temperature, and the concentration of the tryptophan precursor. researchgate.netnih.gov For instance, the presence of sucrose (B13894) as a carbon source and yeast extract as a nitrogen source has been shown to be beneficial for IAA production via the IAM pathway. researchgate.net While these are biochemical processes, the underlying chemical principles regarding precursor availability and reaction conditions offer insights that can be conceptually applied to chemical synthesis optimization.

Structure Activity Relationship Sar and Mechanistic Studies of 1h Indole 3 Acetamide Derivatives

Correlating Structural Modifications with Biological Activity

The core structure of 1H-Indole-3-acetamide consists of an indole (B1671886) ring and an acetamide (B32628) moiety, both of which can be modified to influence biological activity. nih.govacs.orgresearchgate.net

Impact of Indole Ring Substituents (e.g., Methoxy (B1213986), Halogenation) on Activity

Substitutions on the indole ring play a significant role in modulating the biological effects of 1H-Indole-3-acetamide derivatives. nih.govacs.orgresearchgate.net The nature and position of these substituents can dramatically alter the compound's interaction with biological targets.

For instance, in a study of 24 indole-3-acetamide (B105759) derivatives, the presence of a methoxy group at the para position of the phenyl ring of the N-phenylacetamide moiety resulted in superior α-amylase inhibitory activity compared to methyl-substituted derivatives. nih.gov Specifically, compound 8 (2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)acetamide) with an IC₅₀ value of 2.15 ± 0.1 μM was more potent than its methyl-substituted counterparts. nih.gov However, the introduction of a second methoxy group, as in compound 9 , led to a slight decrease in inhibition. nih.gov

Halogenation of the phenyl ring has also been shown to be a key factor. nih.govacs.org Electron-withdrawing groups like halogens at specific positions can enhance the inhibitory activity. acs.org For example, compound 15 , which contains a halide on the phenyl ring, was identified as the most active α-amylase inhibitor in one study, with an IC₅₀ value of 1.09 ± 0.11 μM. nih.gov Another potent compound, 21 , with a para-chloro substitution, was the second most active in the series with an IC₅₀ of 1.76 ± 0.2 μM. nih.gov The position of the halogen is also critical; a para-substituted iodo group (compound 20 , IC₅₀ = 2.14 ± 0.08 μM) was more active than a meta-substituted one (compound 19 , IC₅₀ = 2.28 ± 0.08 μM). nih.gov

Conversely, the addition of a methyl group alongside a chloro substituent, as seen in compound 22 , resulted in weaker inhibition compared to the chloro-only substituted compound 21 . nih.gov This suggests that a combination of electronic and steric factors governs the activity.

A study on indole derivatives as potential anti-inflammatory agents also highlighted the influence of substituents, although on a different indole scaffold. researchgate.net

Table 1: Impact of Indole Ring and Phenyl Substituents on α-Amylase Inhibitory Activity

Compound NumberSubstituent(s) on Phenyl RingIC₅₀ (μM) against α-amylase
1 Unsubstituted2.6 ± 0.09 acs.org
2 p-methyl2.84 ± 0.1 acs.org
3 3,4-dimethyl2.52 ± 0.06 acs.org
8 p-methoxy2.15 ± 0.1 nih.gov
9 3,4-dimethoxy2.42 ± 0.07 nih.gov
15 Halide-containing1.09 ± 0.11 nih.gov
19 m-iodo2.28 ± 0.08 nih.gov
20 p-iodo2.14 ± 0.08 nih.gov
21 p-chloro1.76 ± 0.2 nih.gov
22 Chloro and methyl2.33 ± 0.09 nih.gov
Acarbose (B1664774) (Standard) -0.92 ± 0.4 acs.org

This table is interactive. You can sort the data by clicking on the column headers.

Effects of Acetamide Moiety Variations on Biological Function

Variations in the acetamide moiety of 1H-indole-3-acetamide derivatives also significantly affect their biological functions. acs.orgresearchgate.net The synthesis of these derivatives often involves the coupling of indole-3-acetic acid with various substituted anilines, leading to a diverse range of N-substituted acetamides. acs.orgresearchgate.net

The nature of the substituent on the phenyl ring of the acetamide is a critical determinant of activity. acs.org For example, an unsubstituted phenyl ring (compound 1 ) showed moderate α-amylase inhibition. acs.org The introduction of a methyl group at the para position (compound 2 ) slightly reduced this activity. acs.org However, dimethyl substitutions at different positions on the aryl ring led to variable inhibitory activity, with the 3,4-dimethyl substituted compound (3 ) showing moderate activity. acs.org

Furthermore, the entire N-phenylacetamide portion of the molecule, with its various possible substitutions (halides, methanethiol, alkyl, and alkoxy groups), is considered responsible for the inhibitory activity against α-amylase. acs.org

Computational Approaches for Ligand-Target Interaction Prediction (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting and understanding the interactions between 1H-indole-3-acetamide derivatives and their biological targets. acs.org These in silico approaches help to elucidate the binding modes of these ligands within the active sites of enzymes, providing insights that can guide the design of more potent inhibitors. hilarispublisher.com

Molecular docking studies have been successfully employed to investigate the binding of indole-3-acetamide derivatives to the α-amylase enzyme. acs.org In one such study, the crystal structure of α-amylase (PDB ID: 1HNY) was used for docking simulations. nih.gov The process involves preparing the 3D structures of both the enzyme and the synthesized compounds, followed by energy minimization to obtain optimized structures for the docking study. nih.govacs.org

These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the enzyme's active site. acs.org For instance, the most active compound in a series, compound 15 , was found to bind deeply within the binding cavity of α-amylase, forming four interactions with the residues Leu165, Ala198, His201, and Asp300. nih.gov The second most active compound, 21 , formed three prominent hydrogen bonds with Arg195, His299, and Asp300. acs.org The NH group of the indole moiety in another compound was observed to form a hydrogen bond with Asp300, while the phenyl ring engaged in π–π interactions with Trp59. acs.org

These computational findings provide a rational basis for the observed structure-activity relationships and are invaluable for the further optimization of these compounds as enzyme inhibitors. mdpi.com

SAR in Specific Biochemical Contexts

The structure-activity relationships of 1H-indole-3-acetamide derivatives are often investigated within specific biochemical contexts, such as enzyme inhibition and antioxidant activity, to understand their therapeutic potential.

Enzyme Inhibition Studies (e.g., Alpha-Amylase)

A significant area of research for 1H-indole-3-acetamide derivatives is their potential as α-amylase inhibitors, which is relevant for managing hyperglycemia. acs.orgresearchgate.net A series of synthesized indole-3-acetamides displayed good to moderate inhibition against the α-amylase enzyme, with IC₅₀ values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. nih.govacs.orgresearchgate.net

The SAR for α-amylase inhibition highlights the importance of substituents on the N-phenyl ring of the acetamide moiety. As previously mentioned, halogen and methoxy substitutions have a pronounced effect on inhibitory potency. nih.govacs.org The most potent compound in one study, compound 15 (IC₅₀ = 1.09 ± 0.11 μM), was found to be nearly as effective as the standard drug acarbose (IC₅₀ = 0.92 ± 0.4 μM). acs.orgresearchgate.net

The presence of an electron-withdrawing group, such as a halogen, on the phenyl ring is a key structural feature for good interaction and activity. acs.org Molecular docking studies corroborate these findings by showing how these substitutions lead to favorable interactions within the enzyme's active site. nih.govacs.org

Free Radical Scavenging and Antioxidant Potentials

In addition to enzyme inhibition, 1H-indole-3-acetamide derivatives have demonstrated significant potential as antioxidants. acs.orgresearchgate.net They have been shown to effectively scavenge free radicals, which is a crucial mechanism for mitigating oxidative stress implicated in various diseases. acs.orgresearchgate.net

The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. acs.orgresearchgate.net In one study, the synthesized derivatives showed potent scavenging of reactive oxygen species, with IC₅₀ values in the range of 0.81 ± 0.25–2.75 ± 0.03 μM for DPPH and 0.35 ± 0.1–2.19 ± 0.08 μM for ABTS assays. nih.gov

The compound that was most active as an α-amylase inhibitor, compound 15 , also exhibited excellent antioxidant potential with IC₅₀ values of 0.81 ± 0.25 μM in the DPPH assay and 0.35 ± 0.1 μM in the ABTS assay. acs.orgresearchgate.net This dual activity suggests that these compounds could be valuable leads for developing drugs that can simultaneously manage hyperglycemia and combat oxidative stress. acs.org Another indole derivative, 6-hydroxy-1H-indole-3-acetamide, has also been identified as a free radical scavenger. nih.gov

Table 2: Antioxidant Activity of Selected 1H-Indole-3-acetamide Derivatives

AssayCompound 15 IC₅₀ (μM)General Range of Activity for Derivatives (IC₅₀ μM)
DPPH0.81 ± 0.25 acs.orgresearchgate.net0.81 ± 0.25–2.75 ± 0.03 nih.gov
ABTS0.35 ± 0.1 acs.orgresearchgate.net0.35 ± 0.1–2.19 ± 0.08 nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Modulation of Heme Oxygenase Activity

Heme oxygenase (HO) enzymes, existing as the inducible HO-1 and constitutive HO-2 isoforms, are central to heme catabolism. nih.govmdpi.com They break down heme into biliverdin, ferrous iron, and carbon monoxide. mdpi.com The HO-1 isoform, in particular, is a key player in cellular defense against oxidative stress and is often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. nih.gov This has made the inhibition of HO-1 a significant strategy in anticancer research. nih.gov

Research into new HO-1 inhibitors has explored a variety of chemical scaffolds, including those based on an indole-acetamide structure. In the development of novel HO-1 inhibitors, an amide function was incorporated into the central chain of the molecules. nih.gov A series of anilide compounds (7a-e), derived by shortening the central chain of a parent compound, generally showed poor inhibitory activity against HO-1, with the exception of compound 7d (HO-1 IC₅₀ = 8.34 μM). nih.gov Further modification by N-methylation of these anilides resulted in a significant decrease in activity. nih.gov

A more successful approach involved maintaining an imidazole (B134444) group and an amide linker while modifying a hydrophobic moiety. nih.gov This led to the identification of several potent inhibitors. For instance, compound 7i showed nearly equal inhibitory activity against both HO-1 and HO-2 isoforms. nih.gov Notably, compounds 7o and 7p demonstrated selectivity for the inducible HO-1 isoform, being 9 and 3 times more selective, respectively. nih.gov The most selective compound identified in this series was the 4-iodo-monosubstituted derivative 7n, which exhibited approximately 48-fold greater selectivity for HO-1 over HO-2. nih.gov Molecular modeling studies suggest these compounds interact with the HO-1 binding pocket, where the presence and position of substituents on the phenyl ring can fine-tune both potency and selectivity. nih.gov

While direct studies on 1H-Indole-3-acetamide, A-amino- were not detailed, the related compound, indole-3-acetic acid (IAA), has been shown to up-regulate the expression of HO-1 in macrophages, suggesting a modulatory role for the indole core in this pathway. mdpi.com This induction of HO-1 by IAA contributes to its anti-inflammatory effects. mdpi.com

Table 1: Inhibitory Activity of Selected Acetamide Derivatives against Heme Oxygenase Isoforms

Compound HO-1 IC₅₀ (μM) HO-2 IC₅₀ (μM) Selectivity (HO-2/HO-1)
7d 8.34 - -
7n 0.95 >45 ~48
7o 1.20 11.19 9.3
7p 8.0 24.71 3.1

Data sourced from reference nih.gov. The '-' indicates data not provided in the source.

Inhibition of Viral Transcription by Indole-Acetamide Hybrids

The transcription of viral genes is a critical phase in the replication cycle of many viruses, making it an attractive target for antiviral drug development. nih.gov For the Human Immunodeficiency Virus-1 (HIV-1), the Tat protein is a key transcriptional factor essential for viral replication, and its inhibition represents a promising therapeutic strategy. nih.govresearchgate.net

Through high-throughput screening, a 1,3,4-oxadiazole (B1194373) scaffold was identified as an inhibitor of Tat-mediated transcription and HIV-1 infection. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of potent derivatives that incorporate both indole and acetamide moieties. nih.gov The transformation of an initial hit compound by replacing a naphthyl group with an indole group significantly increased the inhibitory effect on both Tat and HIV-1 infection, highlighting the importance of the indole core for activity. nih.gov

This optimization effort produced highly potent 1,3,4-oxadiazole derivatives, specifically compounds 9 and 13 . These indole-acetamide hybrids demonstrated strong inhibitory effects on HIV-1 infectivity, with half-maximal effective concentrations (EC₅₀) of 0.17 μM and 0.24 μM, respectively. nih.govresearchgate.net Mechanistic studies revealed that these compounds specifically interfere with the viral transcription step. researchgate.net They were shown to inhibit the ejection of histone H3 from the long-terminal repeat (LTR) promoter, a process necessary for facilitating viral transcription. nih.govresearchgate.net This indicates that the compounds may target the Tat-regulated epigenetic modulation of the LTR to exert their inhibitory effects. nih.gov The intact oxadiazole core and the indole group were determined to be crucial for this biological activity. nih.gov

Table 2: Anti-HIV-1 Activity of Indole-Acetamide Hybrids

Compound EC₅₀ (μM)
9 0.17
13 0.24

Data sourced from references nih.govresearchgate.net.

Advanced Analytical and Methodological Approaches in 1h Indole 3 Acetamide Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 1H-Indole-3-acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the precise structure of 1H-Indole-3-acetamide by providing information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1H-Indole-3-acetamide displays characteristic signals corresponding to the protons in the indole (B1671886) ring and the acetamide (B32628) side chain. hmdb.ca In a typical spectrum recorded in DMSO-d6, the protons of the indole ring appear in the aromatic region, while the methylene (B1212753) and amide protons of the side chain are observed at distinct chemical shifts. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. hmdb.ca The chemical shifts of the carbonyl carbon in the acetamide group and the carbons of the indole ring are key identifiers for the compound. nih.gov

Detailed analysis of both ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), allows for the unambiguous assignment of all atoms in the 1H-Indole-3-acetamide structure. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for 1H-Indole-3-acetamide Derivatives
CompoundSolventKey ¹H NMR Signals (δ, ppm)
2-(1H-Indol-3-yl)-N-phenylacetamideacetone-d₆10.14 (s, 1H, NH), 9.04 (s, 1H, NH), 7.62 (m, 3H), 7.38 (d, J=8.1 Hz, 1H), 7.32 (s, 1H), 7.24 (t, J=8.4 Hz, 2H), 7.11 (m, 1H), 7.03 (m, 2H), 3.80 (s, 2H) nih.gov
2-(1H-Indol-3-yl)-N-(p-tolyl)acetamideacetone-d₆10.12 (s, 1H, NH), 8.94 (s, 1H, NH), 7.64 (d, J=7.8 Hz, 1H), 7.47 (d, J=8.4 Hz, 2H), 7.38 (d, J=7.8 Hz, 1H), 7.31 (s, 1H), 7.04 (m, 4H), 3.78 (s, 2H), 2.22 (s, 3H) nih.gov
N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamideacetone-d₆10.12 (s, 1H, NH), 8.82 (s, 1H, NH), 7.63 (d, J=8.1 Hz, 1H), 7.36 (m, 4H), 7.10 (t, J=7.2 Hz, 1H), 7.01 (m, 2H), 3.77 (s, 2H), 2.14 (s, 6H) nih.gov
Table 2: Representative ¹³C NMR Spectroscopic Data for 1H-Indole-3-acetamide Derivatives
CompoundSolventKey ¹³C NMR Signals (δ, ppm)
2-(1H-Indol-3-yl)-N-phenylacetamideDMSO-d₆169.6, 139.3, 136.0, 128.6, 127.1, 123.8, 122.9, 120.9, 119.0, 118.6, 118.3, 111.3, 108.5, 33.7 nih.gov
2-(1H-Indol-3-yl)-N-(p-tolyl)acetamideDMSO-d₆169.4, 136.8, 136.0, 131.8, 128.9, 127.2, 123.7, 120.9, 119.0, 118.6, 118.3, 111.3, 108.6, 33.7, 20.3 nih.gov
N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamideDMSO-d₆169.3, 137.0, 136.1, 136.0, 130.6, 129.4, 127.1, 123.7, 120.9, 120.3, 118.6, 118.3, 116.5, 111.2, 108.6, 33.7, 19.5, 18.6 nih.gov

High-Resolution Mass Spectrometry (HRMS, EI-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of 1H-Indole-3-acetamide.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. nih.gov For 1H-Indole-3-acetamide (C₁₀H₁₀N₂O), the calculated exact mass is 174.07931 g/mol . massbank.euhmdb.ca Experimental HRMS data that closely matches this theoretical value confirms the elemental composition of the compound. nih.gov

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS is a common technique where the molecule is bombarded with high-energy electrons, causing it to fragment in a characteristic pattern. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ions. For 1H-Indole-3-acetamide, the base peak is often observed at m/z 130, corresponding to the stable indolyl-3-methylene cation formed by the loss of the acetamide group. nih.gov

Table 3: Mass Spectrometry Data for 1H-Indole-3-acetamide and its Derivatives
CompoundIonization MethodKey m/z Values (Relative Abundance %)Calculated [M]⁺Found [M]⁺
2-(1H-Indol-3-yl)-N-phenylacetamideEI-MS250 (M⁺, 82.6), 130 (100) nih.gov250.1106250.1095 nih.gov
2-(1H-Indol-3-yl)-N-(p-tolyl)acetamideEI-MS264 (M⁺, 80), 130 (100) nih.gov
N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamideEI-MS278 (M⁺, 57), 130 (100) nih.gov278.1419278.1431 nih.gov
1H-Indole-3-acetamideLC-ESI-QQ173 ([M-H]⁻), 130 massbank.eu174.07931 massbank.eu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1H-Indole-3-acetamide. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. acs.org Key absorptions include the N-H stretching of the indole ring and the amide group, the C=O stretching of the amide carbonyl, and C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. nist.govresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for Indole Compounds
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Indole N-HStretching~3400 researchgate.net
Amide N-HStretching~3300-3500
Aromatic C-HStretching~3000-3100
Aliphatic C-HStretching~2850-2960
Amide C=OStretching~1650-1680 researchgate.net
Aromatic C=CStretching~1450-1600

Quantitative Analytical Techniques for 1H-Indole-3-acetamide Detection and Profiling

Accurate quantification of 1H-Indole-3-acetamide in various samples, particularly from biological sources, is essential for understanding its metabolic flux and physiological relevance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the primary methods employed for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is a widely used technique for the separation and quantification of 1H-Indole-3-acetamide from complex mixtures. nih.govmdpi.com Reversed-phase HPLC, often using a C18 column, is typically employed. nih.govresearchgate.net The separation is achieved based on the differential partitioning of the analyte between the stationary phase and a mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a fluorescence detector, as indole compounds exhibit natural fluorescence, providing high sensitivity and selectivity. nih.govresearchgate.net The method's applicability has been demonstrated in the analysis of bacterial culture supernatants and plant extracts. researchgate.netnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for High Sensitivity Analysis

For ultra-sensitive detection and quantification, especially at low concentrations in biological tissues, GC-MS/MS is the method of choice. researchgate.net This technique combines the high separation power of gas chromatography with the specificity and sensitivity of tandem mass spectrometry. Prior to analysis, 1H-Indole-3-acetamide is often derivatized to increase its volatility and improve its chromatographic properties. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, significantly reducing background noise and enhancing the signal-to-noise ratio for the analyte of interest. This approach enables the accurate quantification of 1H-Indole-3-acetamide even in minute sample amounts. researchgate.net

Application of Isotopic Labeling for Internal Standards in Quantification

The accurate quantification of tryptamine (B22526) and its metabolites in complex biological matrices is crucial for understanding jejich roles in neuroscience, pharmacology, and plant biology. creative-proteomics.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, and the use of stable isotope-labeled (SIL) internal standards is considered the gold standard for achieving the highest accuracy and precision. creative-proteomics.comscispace.comnih.gov

SIL internal standards are analogs of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). waters.comlumiprobe.com For tryptamine, a deuterated analog like tryptamine-d4 is often employed. researchgate.net The fundamental principle behind using a SIL internal standard is that it behaves nearly identically to the non-labeled analyte during sample preparation, extraction, and chromatographic separation. waters.com This co-elution and similar behavior help to compensate for variations in sample matrix effects, extraction efficiency, and instrument response, which can significantly impact the accuracy of quantification. scispace.comwaters.com

In a typical LC-MS/MS workflow for tryptamine quantification, a known amount of the SIL internal standard (e.g., tryptamine-d4 or psilocin-d10 for related compounds) is added to the sample at the beginning of the preparation process. creative-proteomics.comnih.gov The sample is then processed, and upon injection into the LC-MS/MS system, both the analyte (e.g., tryptamine) and the SIL internal standard are detected simultaneously using multiple reaction monitoring (MRM). nih.govmdpi.com The ratio of the peak area of the analyte to the peak area of the SIL internal standard is then used to calculate the concentration of the analyte in the original sample, based on a calibration curve constructed using the same method. nih.gov This ratiometric approach corrects for potential losses during sample handling and variations in ionization efficiency in the mass spectrometer's source, leading to highly reliable and reproducible results. creative-proteomics.comscispace.com

For instance, a fully validated UHPLC-MS method for the quantification of psychoactive compounds, including tryptamine, in plant materials utilized DMT-D4 and harmine-D3 as internal standards. researchgate.net This method demonstrated high accuracy, precision, and recovery, with limits of quantification for tryptamine as low as 0.18–0.34 ng/mL. researchgate.net Similarly, studies on tryptophan-related metabolites in plant foods have employed Tryptophan-D5 as an internal standard to ensure accurate quantification. mdpi.com

Internal Standard ExampleAnalyte(s)MatrixAnalytical TechniqueReference
Tryptamine-d4Tryptamine, DMT, 5-MeO-DMTPlant MaterialUHPLC-MS researchgate.net
Psilocin-d10, Psilocybin-d416 TryptaminesHuman HairUHPLC-MS/MS nih.gov
5-Methyl-N,N-dimethyltryptamine5-MeO-DMT, BufotenineMouse SerumLC-MS/MS nih.gov
Tryptophan-D5Tryptophan and related metabolitesPlant FoodsLC-MS/MS mdpi.com

While SIL internal standards are preferred, it is crucial to verify their isotopic purity to avoid interference from any non-labeled impurity, which could lead to artificially inflated analyte concentrations. waters.com

In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) for Related Analytes

The quantification of amino acids and related primary aromatic amines, which can be structurally similar to tryptamine, often requires a derivatization step to enhance their detection by high-performance liquid chromatography (HPLC) with fluorescence or UV detectors. youtube.comwaters.com A novel and efficient technique for this purpose is the in-needle Pre-column Derivatization for Amino Acid Quantification (iPDAQ). researchgate.netnih.govmdpi.com

The iPDAQ method automates the derivatization process by performing the reaction directly within the needle of the autosampler just before injection. researchgate.netresearchgate.net This online process eliminates the need for separate reaction vials, which in conventional methods, effectively halves the number of samples that can be analyzed in a single batch. nih.gov By transforming the derivatization into an online, in-needle process, iPDAQ significantly increases sample throughput and reduces the consumption of derivatization reagents to less than one-tenth of that required by traditional vial-based methods. nih.gov

The procedure involves the sequential aspiration of the sample and derivatization reagents, such as o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines, into the autosampler needle. youtube.commdpi.com These reagents mix within the needle, and the resulting derivatized analytes are then directly injected onto the HPLC column for separation and quantification. researchgate.netresearchgate.net

This method has been successfully validated for the quantification of 23 amino acids in various biological samples, including human plasma and cell culture media, demonstrating good recovery rates (88–105%) and repeatability. mdpi.com While the direct application of iPDAQ to tryptamine itself is not explicitly detailed in the provided sources, its proven efficacy for primary aromatic amines and amino acids makes it a highly relevant and promising technique for the high-throughput quantification of tryptamine and its precursors or metabolites in biological research. nih.govlhasalimited.org The automation and efficiency of iPDAQ offer significant advantages for large-scale metabolomic studies involving these related analytes. nih.gov

Omics and Genetic Approaches for Comprehensive Understanding

To gain a holistic view of the role of tryptamine in biological systems, researchers are increasingly turning to "omics" and genetic approaches. These powerful tools allow for the large-scale study of genes, transcripts, and their functions, providing deep insights into the complex regulatory networks that govern tryptamine biosynthesis and its downstream effects.

Transcriptomic Analysis (RNA-sequencing) for Gene Expression Profiling

Transcriptomic analysis, particularly through RNA-sequencing (RNA-seq), has become an indispensable tool for profiling gene expression on a genome-wide scale. mdpi.comnih.gov This technique allows researchers to identify which genes are actively being transcribed in a particular cell or tissue at a specific time, providing a snapshot of the cellular response to various stimuli or developmental stages. nih.gov In the context of tryptamine research, RNA-seq has been used to identify and characterize the genes involved in its biosynthesis and regulation.

For example, in a study of the fungus Tolypocladium guangdongense, combined transcriptome and proteome analyses revealed that the expression of genes and proteins related to tryptophan and indole-3-acetic acid (IAA) biosynthesis, including the tryptamine pathway, changed significantly during different developmental stages. nih.gov The levels of both tryptophan and tryptamine peaked during the primordium formation stage, suggesting their importance in this developmental process. nih.gov

In the medicinal plant Catharanthus roseus, which produces complex monoterpene indole alkaloids derived from tryptamine, transcriptomic analysis has been crucial. nih.govnih.gov Studies have shown that suppressing the expression of the tryptophan decarboxylase (TDC) gene, which encodes the enzyme that converts tryptophan to tryptamine, can be confirmed at the mRNA level using techniques like real-time reverse transcription PCR (qRT-PCR), a targeted form of transcript analysis. nih.gov This allows for a precise understanding of how genetic modifications affect the expression of key biosynthetic genes. nih.gov

Furthermore, transcriptomic analyses can reveal the broader impact of manipulating the tryptamine pathway. In C. roseus lines where TDC was silenced, expression analysis of other downstream genes in the alkaloid pathway, such as strictosidine (B192452) synthase, showed that their expression was not adversely affected, indicating that the targeted suppression of tryptamine biosynthesis is a viable strategy for metabolic engineering. nih.govresearchgate.net

OrganismExperimental ConditionKey Findings from Transcriptomic AnalysisReference
Tolypocladium guangdongenseDevelopmental stages (mycelium, primordium, fruiting body)Tryptophan and tryptamine levels, along with related gene expression, peaked at the primordium stage. nih.gov
Catharanthus roseusTDC gene silencingConfirmed significant downregulation of TDC mRNA. Downstream alkaloid biosynthesis genes were not negatively impacted. nih.govresearchgate.net
Tea Plant (Camellia sinensis)Ethylamine treatment (activates theanine pathway)Identified 54 differentially expressed genes, revealing a complex network controlling the biosynthesis of theanine, an amino acid related to tryptophan metabolism. plos.org
True Toads (Bufonidae)Comparative transcriptomics across 10 speciesIdentified genes in metabolic pathways (e.g., steroid and isoquinoline (B145761) biosynthesis) potentially involved in toxin synthesis, which can be related to tryptamine derivatives. nih.gov

Reverse Genetics and Functional Impairment Studies (e.g., Mutant Line Analysis)

Reverse genetics provides a powerful approach to understanding gene function by starting with a specific gene and analyzing the phenotypic effects of its alteration. nih.gov In tryptamine research, this often involves creating mutant lines where a key gene in the biosynthetic pathway is silenced or "knocked out." nih.govnih.gov By comparing these mutants to their wild-type counterparts, researchers can deduce the gene's role in the organism's metabolism and development.

A prominent example of this is the study of tryptophan decarboxylase (TDC), the enzyme that catalyzes the conversion of L-tryptophan to tryptamine. frontiersin.orgnih.govnih.gov In the plant Catharanthus roseus, RNA-mediated suppression (gene silencing) of TDC was used to create hairy root cultures that could no longer produce tryptamine. nih.govnih.gov This resulted in the complete elimination of all monoterpene indole alkaloids, which are naturally derived from tryptamine in this plant. nih.gov This functional impairment study definitively demonstrated the essential role of tryptamine as a precursor for this class of compounds and showed that, at least in root culture, tryptamine is not essential for growth and development. nih.gov

Similarly, transgenic tobacco plants have been engineered to express the TDC gene, leading to the creation of an artificial metabolic sink for tryptophan and the accumulation of tryptamine. nih.gov These studies have revealed interesting downstream effects; for example, depleting the tryptophan pool also affected the levels of other aromatic and non-aromatic amino acids. nih.gov In another study, targeting the TDC enzyme to different subcellular compartments (chloroplast, cytosol, ER) in tobacco plants showed that the enzyme's stability and function were significantly affected by its location. nih.gov Plants with high levels of tryptamine accumulating in the chloroplasts developed a lesion-mimic phenotype, highlighting that the metabolic consequences of tryptamine production can be profound and compartment-specific. nih.gov

These functional impairment studies are crucial for validating the roles of genes identified through transcriptomic analyses and for uncovering the complex physiological consequences of altering tryptamine biosynthesis.

Genome-Wide Expression Studies to Elucidate Regulatory Networks

Understanding the biosynthesis of tryptamine requires not only identifying the core enzymatic genes but also elucidating the complex regulatory networks that control their expression. Genome-wide expression studies, often integrating transcriptomic data with other large-scale datasets, are instrumental in mapping these networks. gersteinlab.orgnih.gov These studies aim to identify transcription factors (TFs) and other regulatory elements that respond to internal and external cues to modulate the activity of biosynthetic pathways. nih.govweizmann.ac.il

By analyzing patterns of gene co-expression across different conditions or genetic backgrounds, researchers can infer regulatory relationships. gersteinlab.org For instance, if a set of genes involved in tryptamine biosynthesis is consistently co-expressed with a specific transcription factor, it suggests that the TF may be a key regulator of that pathway. plos.org This approach was used in the tea plant (Camellia sinensis) to model a gene network associated with theanine biosynthesis, a pathway related to amino acid metabolism. plos.org The analysis identified interconnected gene modules and key hub genes, including transcription factors, that likely control the pathway. plos.org

In yeast, extensive maps of transcriptional regulatory networks have been created by merging data from chromatin immunoprecipitation (ChIP-chip) experiments, which identify TF binding sites on a genome-wide scale, with gene expression data. gersteinlab.org These integrated analyses reveal how networks are structured, identifying common regulatory motifs like single-input motifs (where one TF regulates multiple target genes) and multi-input motifs (where multiple TFs regulate a set of genes). gersteinlab.org Genes targeted by the same TF often show correlated expression and share similar cellular functions. gersteinlab.org

While direct genome-wide studies focused exclusively on the tryptamine regulatory network are still emerging, the principles and methods are well-established. For example, the transcription factor Orca3 in Catharanthus roseus is known to regulate the TDC gene. nih.gov Genome-wide approaches would expand on this by identifying other genes co-regulated by Orca3 and other TFs that work in combination to control the entire alkaloid biosynthetic pathway originating from tryptamine. weizmann.ac.il These studies are crucial for building predictive models of metabolism and for designing more effective metabolic engineering strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indole-3-acetamide and its derivatives, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between indole carbaldehyde oximes and chloroacetamide derivatives . For example, Pd-catalyzed amidation and cyclization methods are effective for generating structurally complex indole-acetamide derivatives . To optimize yields, reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and catalyst loading (e.g., 5 mol% Pd) should be systematically tested. Orthoesters have also been used to prepare acetamides from amine hydrochloride salts, with yields improved by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 1H-Indole-3-acetamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the indole NH proton (~10–12 ppm) and acetamide carbonyl carbon (~170 ppm). Substituents (e.g., methoxy groups) shift aromatic protons downfield .
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and indole N-H (~3400 cm⁻¹) are diagnostic .
  • Mass Spectrometry : The molecular ion peak (m/z 174.1992 for C₁₀H₁₀N₂O) and fragmentation patterns (e.g., loss of NH₂CO) confirm structure .
    • Standard reference data from NIST (e.g., InChIKey: ZOAMBXDOGPRZLP-UHFFFAOYSA-N) should be cross-referenced .

Q. What safety protocols are critical when handling 1H-Indole-3-acetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, bromo) at the 5- or 6-positions of the indole ring influence biological activity?

  • Methodological Answer :

  • Antioxidant Activity : Derivatives with halogenated phenyl rings (e.g., 3j, 3a in DPPH/FRAP assays) show enhanced activity due to electron-withdrawing effects stabilizing radical intermediates .
  • Antimicrobial Potential : Methoxy groups at the 6-position (e.g., 2-(6-Methoxy-1H-indol-3-yl)acetamide) increase lipophilicity, improving membrane penetration .
  • Experimental Design : Compare IC₅₀ values across derivatives using dose-response curves and molecular docking to identify structure-activity relationships (SAR) .

Q. What mechanistic insights explain the role of Pd catalysts in synthesizing indole-acetamide hybrids?

  • Methodological Answer : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) facilitates C-N bond formation between indole and acetamide moieties. Key steps include oxidative addition of aryl halides to Pd(0) and reductive elimination to form the final product . Solvent polarity and ligand choice (e.g., Xantphos) critically influence catalytic efficiency. Kinetic studies (e.g., monitoring by in-situ IR) can elucidate rate-limiting steps .

Q. How can conflicting spectroscopic data for indole-acetamide derivatives be resolved?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Batch Variability : Assess purity via HPLC (e.g., >98% purity thresholds) and confirm by elemental analysis .
  • Database Consistency : Use authoritative sources like NIST Chemistry WebBook for reference spectra .

Q. What computational tools are effective for modeling the interactions of 1H-Indole-3-acetamide derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR Models : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate substituent effects with bioactivity .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Key Research Findings

  • Synthetic Efficiency : Pd-catalyzed methods achieve yields >85% for complex indole-acetamides .
  • Bioactivity : Halogenated derivatives exhibit antioxidant activity comparable to ascorbic acid .
  • Safety : No acute toxicity reported, but prolonged exposure requires stringent PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.